molecular formula C12H26O2Si B14203874 tert-Butyl[(1-ethoxybut-1-en-1-yl)oxy]dimethylsilane CAS No. 850440-36-7

tert-Butyl[(1-ethoxybut-1-en-1-yl)oxy]dimethylsilane

Katalognummer: B14203874
CAS-Nummer: 850440-36-7
Molekulargewicht: 230.42 g/mol
InChI-Schlüssel: KTCLFIMUGDXROX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

tert-Butyl[(1-ethoxybut-1-en-1-yl)oxy]dimethylsilane is an organosilicon compound that features a tert-butyl group, an ethoxybutenyl group, and a dimethylsilane moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

tert-Butyl[(1-ethoxybut-1-en-1-yl)oxy]dimethylsilane can be synthesized through a multi-step process involving the reaction of tert-butyl(dimethyl)silyl chloride with an appropriate ethoxybutenyl precursor. The reaction typically requires the presence of a base such as imidazole and is carried out in a solvent like methylene chloride . The reaction conditions must be carefully controlled to ensure high yield and selectivity.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using cost-effective reagents, and implementing efficient purification techniques to achieve high purity and yield.

Analyse Chemischer Reaktionen

Types of Reactions

tert-Butyl[(1-ethoxybut-1-en-1-yl)oxy]dimethylsilane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the ethoxybutenyl group.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to ensure high efficiency and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanol derivatives, while reduction can produce modified ethoxybutenyl compounds.

Wissenschaftliche Forschungsanwendungen

tert-Butyl[(1-ethoxybut-1-en-1-yl)oxy]dimethylsilane has several scientific research applications:

Wirkmechanismus

The mechanism by which tert-Butyl[(1-ethoxybut-1-en-1-yl)oxy]dimethylsilane exerts its effects involves interactions with various molecular targets. The tert-butyl and dimethylsilane groups provide steric hindrance, influencing the reactivity and stability of the compound. The ethoxybutenyl group can participate in various chemical reactions, facilitating the formation of new bonds and structures.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

tert-Butyl[(1-ethoxybut-1-en-1-yl)oxy]dimethylsilane is unique due to its specific combination of functional groups, which provides distinct reactivity and potential applications. The ethoxybutenyl group offers versatility in chemical transformations, while the tert-butyl and dimethylsilane groups contribute to the compound’s stability and steric properties.

Eigenschaften

CAS-Nummer

850440-36-7

Molekularformel

C12H26O2Si

Molekulargewicht

230.42 g/mol

IUPAC-Name

tert-butyl-(1-ethoxybut-1-enoxy)-dimethylsilane

InChI

InChI=1S/C12H26O2Si/c1-8-10-11(13-9-2)14-15(6,7)12(3,4)5/h10H,8-9H2,1-7H3

InChI-Schlüssel

KTCLFIMUGDXROX-UHFFFAOYSA-N

Kanonische SMILES

CCC=C(OCC)O[Si](C)(C)C(C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.